1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline
Overview
Description
1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is a complex organic compound with the molecular formula C18H20N2 It is a derivative of isoquinoline, characterized by its octahydro structure, which means it has been fully hydrogenated, resulting in a saturated bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline typically involves the hydrogenation of biisoquinoline derivatives. One common method is the catalytic hydrogenation of 1,1’-biisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. This process results in the addition of hydrogen atoms to the double bonds, converting the aromatic rings into saturated rings.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biisoquinoline: The non-hydrogenated form of the compound.
Tetrahydroisoquinoline: A partially hydrogenated derivative.
Quinoline: An aromatic compound with a similar structure but without hydrogenation.
Uniqueness
1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline is unique due to its fully hydrogenated structure, which imparts different chemical and physical properties compared to its aromatic counterparts
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNLLQPMVDMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314240 | |
Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84500-68-5 | |
Record name | 1,1′,2,2′,3,3′,4,4′-Octahydro-1,1′-biisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84500-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084500685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC281678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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